CID 9869685

Description

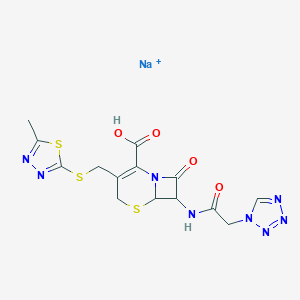

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ |

|---|---|

CAS No. |

27164-46-1 |

Molecular Formula |

C14H14N8NaO4S3 |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

sodium (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/t9-,12-;/m1./s1 |

InChI Key |

BXZNAOVMWGRSJT-WYUVZMMLSA-N |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |

Appearance |

White to off-white powder |

Key on ui application |

Semi-synthetic antibiotic derived from 7-amino-cepphalosporanic acid. An antibacterial. |

Color/Form |

Needles from aqueous acetone |

melting_point |

198-200 °C (decomposes) |

Other CAS No. |

27164-46-1 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

>97.0%(LC)(T) |

shelf_life |

2 years |

solubility |

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/ Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether. 4.87e-01 g/L |

storage |

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -149℃ for long term (months to years). |

Synonyms |

sodium; (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Ancef Cefamedin Cefamezine Cefazolin Cefazolin Sodium Cephamezine Cephazolin Cephazolin Sodium Cep |

targets |

Antibacterial |

Origin of Product |

United States |

Molecular Mechanism of Action of Cefazolin Sodium

Inhibition of Bacterial Cell Wall Synthesis

The primary mode of action for Cefazolin (B47455) sodium involves the disruption of the bacterial cell wall's synthesis pathway. This process is crucial for bacterial viability, as the cell wall provides structural support and maintains the cell's shape against internal osmotic pressure.

Interaction with Penicillin-Binding Proteins (PBPs)

Cefazolin sodium functions by binding to a specific group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These PBPs are located within the bacterial cell membrane and are indispensable for the final stages of peptidoglycan biosynthesis, the primary structural polymer of the bacterial cell wall asm.organesthesiabuddy.compatsnap.comwikipedia.orgpdr.netorthobullets.comnih.gov. The binding of Cefazolin to PBPs is typically covalent, often involving acylation of a serine residue within the enzyme's active site, leading to the irreversible inactivation of the PBP asm.organesthesiabuddy.compatsnap.compdr.netorthobullets.comnih.govnih.govkentpharma.co.ukopen.edumicrobenotes.com.

In Gram-positive bacteria, Cefazolin sodium exhibits a particular affinity for specific PBPs, notably PBP-1 and PBP-3 asm.org. These proteins play distinct but critical roles in cell wall construction. PBP-1 is primarily involved in cell elongation and the synthesis of new peptidoglycan strands, while PBP-3 is essential for cell division and the formation of the septum asm.orghres.ca. Staphylococcus aureus, a common target for Cefazolin, possesses multiple PBPs, including essential ones like PBP1 and PBP2, and others such as PBP3 and PBP4, all of which contribute to cell wall integrity and division processes nih.gov.

| Penicillin-Binding Protein (PBP) | Primary Role in Gram-Positive Bacteria | Cefazolin's Interaction | Consequence of Inhibition |

| PBP-1 | Cell elongation, peptidoglycan synthesis | Binds and inhibits | Weakened cell wall, lysis |

| PBP-3 | Cell division, septum formation | Binds and inhibits | Impaired division, lysis |

The inactivation of PBPs by Cefazolin sodium directly impedes the transpeptidation reaction, a crucial step in peptidoglycan synthesis. This reaction involves the cross-linking of adjacent peptidoglycan chains, which is vital for the strength and rigidity of the bacterial cell wall asm.organesthesiabuddy.compatsnap.comwikipedia.orgorthobullets.comopen.edu. By preventing this cross-linking, Cefazolin leads to the formation of a defective and weakened peptidoglycan layer asm.organesthesiabuddy.compatsnap.comwikipedia.orgorthobullets.comopen.edu.

Inhibition of Transpeptidase Activity

The transpeptidase activity of PBPs is the specific enzymatic function that Cefazolin targets asm.orgorthobullets.comnih.govkentpharma.co.ukmicrobenotes.com. This activity is responsible for creating the peptide cross-bridges that link the glycan strands of peptidoglycan, thereby conferring structural integrity to the cell wall. By binding to the active site of these transpeptidases, Cefazolin effectively blocks this essential cross-linking process asm.organesthesiabuddy.compatsnap.comwikipedia.orgorthobullets.comopen.edumicrobenotes.com.

Role in Inducing Bacterial Cell Lysis via Autolytic Enzymes

The compromised cell wall, resulting from inhibited peptidoglycan synthesis and cross-linking, can no longer withstand the internal osmotic pressure of the bacterial cell anesthesiabuddy.compatsnap.comwikipedia.orgdrugbank.commedicoverhospitals.in. This imbalance leads to the swelling and eventual rupture of the bacterial cell, a process known as lysis. Furthermore, the disruption of cell wall synthesis can trigger the activation of endogenous bacterial autolytic enzymes, such as autolysins anesthesiabuddy.comdrugbank.commedicoverhospitals.inpfizer.commedcrine.com. These enzymes, which are normally involved in cell wall remodeling, contribute to the degradation of the weakened cell wall, accelerating cell lysis and death anesthesiabuddy.comdrugbank.commedicoverhospitals.inpfizer.commedcrine.com.

Bactericidal Nature of Cefazolin Sodium

The cumulative effect of Cefazolin sodium's actions—the inhibition of cell wall synthesis, disruption of peptidoglycan cross-linking, and subsequent cell lysis—results in the direct killing of susceptible bacteria. This outcome classifies Cefazolin as a bactericidal agent, meaning it actively eliminates bacteria rather than merely inhibiting their growth or reproduction anesthesiabuddy.comwikipedia.orgorthobullets.comnih.govkentpharma.co.ukpfizer.commedcrine.com. This bactericidal activity is particularly pronounced against actively growing bacteria that are continuously synthesizing their cell walls.

Chemical Synthesis and Derivatization of Cefazolin Sodium

Synthesis Pathways and Precursors

The synthesis of Cefazolin (B47455) sodium is a multi-step process that hinges on the strategic use of specific precursor molecules and carefully controlled reactions. The primary pathways involve the modification of the 7-aminocephalosporanic acid (7-ACA) core to introduce the desired side chains that define Cefazolin's structure and activity.

Acylation Reaction Utilizing 7-Aminocephalosporanic Acid (7-ACA)

The foundational step in many Cefazolin synthesis routes is the acylation of 7-aminocephalosporanic acid (7-ACA). nih.govniir.org 7-ACA serves as the key intermediate, providing the core β-lactam ring structure common to cephalosporin (B10832234) antibiotics. nih.govniir.org The acylation reaction targets the amino group at the C-7 position of the 7-ACA molecule. nih.govcapes.gov.br This reaction involves attaching the (1H-tetrazol-1-yl)acetyl side chain, a critical component for the drug's antibacterial activity. nih.gov The process can be carried out using various methods, including the use of an acyl halide under anhydrous conditions in an inert Lewis base liquid. google.com

In a typical chemical synthesis, 7-ACA is reacted with a derivative of 1H-tetrazole acetic acid. pu.edu.pk This acylation is a pivotal step that transforms the basic cephalosporin nucleus into a precursor of Cefazolin. acs.org More environmentally friendly chemoenzymatic methods have also been developed, utilizing enzymes like penicillin G acylase (PGA) to catalyze the acylation of 7-ACA. acs.orgacs.org This enzymatic approach offers advantages such as high specificity, avoiding the need for toxic reagents and chlorinated solvents. acs.orgacs.org

Role of 1H-Tetrazole Acetic Acid (TAA)

1H-Tetrazole Acetic Acid (TAA), also referred to as tetrazolylacetic acid, is the acylating agent that provides the characteristic side chain at the C-7 position of the Cefazolin molecule. pu.edu.pksynzeal.com TAA or its activated derivatives, such as its methyl ester or acid chloride, are reacted with the 7-ACA nucleus or its derivatives. google.compharmaffiliates.com The tetrazole moiety within TAA is a key structural feature, and its incorporation is crucial for the final compound's biological activity. smolecule.com In some synthesis routes, TAA is first converted into a more reactive form, like a mixed anhydride (B1165640) or an acid chloride, to facilitate the acylation reaction. google.compu.edu.pk For instance, TAA can be reacted with pivaloyl chloride to form a mixed anhydride, which then acylates the cephalosporin intermediate. pu.edu.pk

Identification and Synthesis of Key Intermediates (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole)

A crucial intermediate in the synthesis of Cefazolin is 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD). nbinno.comchemicalbook.com This compound is responsible for the side chain at the C-3 position of the cephalosporin core. nih.gov The synthesis of Cefazolin involves the displacement of the 3'-acetoxy group of a 7-ACA derivative with MMTD. acs.orgresearchgate.net

Another key intermediate is 7-amino-3-[2-methyl-1,3,4-thiadiazol-5-yl)-thiomethyl]-3-cephem-4-carboxylic acid (TDA), which is formed by the reaction of 7-ACA with MMTD. researchgate.netnih.gov TDA then undergoes acylation with TAA to yield Cefazolin. researchgate.net The synthesis of TDA itself can be optimized; for example, enzymatic methods starting from Cephalosporin C have been developed to produce TDA in a more environmentally friendly manner. google.com One patented method describes the synthesis of a tetrazolyl acetic acid 2-mercapto-5-methyl-1,3,4-thiadiazole ester, which then reacts with 7-ACA to form Cefazolin sodium. patsnap.com

Optimization of Synthesis Parameters

Influence of Solvents and Catalysts

The choice of solvents and catalysts plays a critical role in the synthesis of Cefazolin. In chemical synthesis routes, inert solvents like methylene (B1212753) chloride, acetone, and N,N-dimethylformamide are commonly used. pu.edu.pkgoogle.com Catalysts such as pivaloyl chloride are employed to activate the carboxylic acid group of TAA for the acylation reaction. pu.edu.pk In some procedures, bicyclic amidines are used as bases to improve the solubility of 7-ACA derivatives in organic solvents. capes.gov.br

In enzymatic synthesis, the reaction medium is also crucial. The use of organic cosolvents like ethylene (B1197577) glycol can reduce water activity, thereby suppressing hydrolytic side reactions and favoring the synthesis of the desired product. ucsc.clfrontiersin.org The optimization of solvent concentration is key; for example, studies on similar cephalosporins have shown that a high concentration of ethylene glycol can lead to near-stoichiometric conversion yields. ucsc.cl The selection of the enzyme and its immobilization support are also vital for achieving high yields and catalyst stability. google.com Heterogeneous catalysts, such as nanocrystalline ZnO and CuFe2O4 nanoparticles, have been explored for the synthesis of tetrazole derivatives, offering advantages in terms of separation and recyclability. thieme-connect.com

Temperature and pH Effects on Reaction Yield and Purity

Temperature and pH are critical parameters that must be precisely controlled throughout the synthesis of Cefazolin. In a described chemical synthesis, different stages are conducted at specific temperatures, ranging from 5-10°C for certain steps to 70-72°C for others. pu.edu.pk The pH is also carefully adjusted at various points, for instance, to a pH of 4.8 or 7.2-7.5, to facilitate specific reactions or product isolations. pu.edu.pk

For enzymatic synthesis, the optimal temperature and pH are dictated by the characteristics of the enzyme used. For penicillin G amidase-catalyzed reactions, the optimal temperature often lies between -20°C and 40°C, with a preferred range of 4°C to 10°C. google.com The optimal pH for such enzymatic synthesis is typically between 6.0 and 8.0. google.com Studies on the enzymatic synthesis of related cephalosporins have demonstrated that lower temperatures can increase the yield. ucsc.cl For instance, in one study, the optimal conditions were found to be 12°C and pH 6.8. ucsc.cl The stability of Cefazolin itself is pH-dependent; rapid hydrolysis occurs at a pH above 8.5, and the insoluble free acid may precipitate below a pH of 4.5. nih.gov

Interactive Data Table: Key Synthesis Parameters

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Pivaloyl chloride, Pyridine pu.edu.pk | Penicillin G Amidase (PGA) acs.orgacs.org |

| Solvent | Methylene chloride, Acetone pu.edu.pk | Ethylene glycol, Water acs.orgucsc.cl |

| Temperature | 5°C to 72°C pu.edu.pk | 4°C to 12°C google.comucsc.cl |

| pH | 4.8 to 7.5 pu.edu.pk | 6.0 to 8.0 google.com |

Advanced Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

In modern pharmaceutical chemistry, the development of efficient, rapid, and environmentally benign synthetic protocols is a significant area of focus. Advanced methodologies such as microwave-assisted synthesis have emerged as powerful tools to meet these objectives. researchgate.net Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netjocpr.com This technology has been successfully applied to the synthesis of various heterocyclic compounds that form the core structures of many pharmaceutical agents, including the components of Cefazolin sodium. pu.edu.pkijpsonline.com

Research into the synthesis of key structural motifs of Cefazolin has demonstrated the considerable advantages of microwave irradiation. For instance, the 1,3,4-thiadiazole (B1197879) side chain at the C-3 position of Cefazolin sodium has been used as a starting material for the synthesis of novel 1,3,4-oxadiazoles. ijpsonline.com In a comparative study, the conventional synthesis involving refluxing the reactants for 6-8 hours was contrasted with a microwave-assisted method. The microwave-assisted reaction was completed in just 6 to 7 minutes, showcasing a substantial reduction in reaction time. ijpsonline.com

Similarly, the tetrazole ring, a crucial component of the Cefazolin structure, has been synthesized using microwave-assisted techniques. researchgate.net Researchers described the synthesis of 1-substituted-1H-tetrazole derivatives via microwave irradiation (600 W, 60 °C), achieving excellent yields of 73-88% in a short reaction time of 20 minutes. researchgate.net This method offers advantages over traditional techniques by being more environmentally friendly and proceeding under solvent-free conditions with a recyclable solid catalyst. researchgate.net

The benefits of microwave-assisted synthesis are not limited to a single reaction type and have been widely documented across various synthetic transformations. jocpr.com The primary advantages observed in the synthesis of Cefazolin-related precursors and other compounds include a significant acceleration of reaction rates, improved yields, and cleaner reaction profiles with fewer by-products. researchgate.netnih.gov These improvements stem from the efficient and direct heating of the reaction mixture by microwaves, a mechanism distinct from the slow, indirect heating of conventional methods. jocpr.com

The table below summarizes comparative research findings for the synthesis of Cefazolin-related heterocycles and other relevant compounds, highlighting the efficiency of microwave-assisted methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocyclic Compounds

| Compound/Reaction | Method | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylalkyl sulfonyl chloride | Conventional | Reflux | 36 hours | 18% | nih.gov |

| Phenylalkyl sulfonyl chloride | Microwave | 160°C | 10 minutes | 41% | nih.gov |

| 1-Substituted-1H-tetrazole | Microwave | 60°C | 20 minutes | 73-88% | researchgate.net |

| 2,5-Disubstituted-1,3,4-oxadiazole | Conventional | Reflux | 6-8 hours | - | ijpsonline.com |

| 2,5-Disubstituted-1,3,4-oxadiazole | Microwave | - | 6-7 minutes | - | ijpsonline.com |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| Cefazolin sodium |

| 1,3,4-Thiadiazole |

| 1,3,4-Oxadiazole |

| 1-substituted-1H-tetrazole |

| Phenylalkyl sulfonyl chloride |

Structure Activity Relationship Sar Studies of Cefazolin Sodium

Structural Elements Critical for PBP Binding and Cell Wall Inhibition

The primary mechanism of action for Cefazolin (B47455), like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. medicinenet.com This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comnih.gov Several structural features of the Cefazolin molecule are critical for this interaction:

The β-Lactam Ring: This strained, four-membered ring is the cornerstone of Cefazolin's antibacterial activity. It mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the active site of PBPs. The inherent ring strain makes the amide bond highly susceptible to nucleophilic attack by a serine residue in the PBP active site, leading to the acylation and irreversible inactivation of the enzyme. patsnap.com

The 7-acylamino Side Chain: The nature of the acylamino side chain at the C-7 position of the cephalosporin (B10832234) nucleus significantly influences the antibacterial spectrum and potency. In Cefazolin, the (1H-tetrazol-1-ylacetyl)amino side group plays a key role in its activity against both Gram-positive and some Gram-negative bacteria. nih.govnih.gov

The C-3 Side Chain: The substituent at the C-3 position of the dihydrothiazine ring affects the pharmacokinetic properties and metabolic stability of the cephalosporin. Cefazolin possesses a [(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl group at this position. nih.gov This specific side chain contributes to its relatively long half-life compared to other first-generation cephalosporins. researchgate.net

Cefazolin exhibits a particular affinity for PBP-1 and PBP-3 in Gram-positive bacteria. asm.org PBP-1 is commonly found in Staphylococcus aureus, while PBP-3 is present in both Gram-positive and some Gram-negative bacteria. asm.org The binding of Cefazolin to these PBPs inhibits their transpeptidase activity, which is necessary for the cross-linking of peptidoglycan chains. asm.org This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. nih.gov

Correlation Between Chemical Structure and Antibacterial Spectrum

Cefazolin is classified as a first-generation cephalosporin, a grouping based on its spectrum of antimicrobial activity. researchgate.net Its chemical structure directly dictates its effectiveness against different types of bacteria.

As a first-generation cephalosporin, Cefazolin is highly active against Gram-positive aerobes, including Staphylococcus aureus (for methicillin-susceptible strains) and Streptococcus species. patsnap.comwikipedia.org Its improved stability to many bacterial β-lactamases compared to penicillins contributes to this broad spectrum of activity. wikipedia.org It also demonstrates activity against some Gram-negative bacteria such as Escherichia coli and Klebsiella species. researchgate.net However, it is not effective against Enterococcus, anaerobic bacteria, or atypical bacteria. wikipedia.org

The specific side chains of Cefazolin are key determinants of its antibacterial spectrum:

The (1H-tetrazol-1-ylacetyl)amino side chain at C-7 is crucial for its potent activity against Gram-positive cocci.

The (5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl side chain at C-3 contributes to its pharmacokinetic profile, allowing it to maintain effective concentrations in the body. chemicalbook.com

The following table summarizes the relationship between Cefazolin's structural features and its antibacterial activity:

| Structural Feature | Contribution to Antibacterial Spectrum |

| β-Lactam Ring | Essential for the bactericidal mechanism against both Gram-positive and Gram-negative bacteria. |

| 7-acylamino Side Chain | Primarily responsible for the high potency against Gram-positive bacteria. |

| C-3 Side Chain | Influences pharmacokinetics, which indirectly affects its efficacy across its spectrum of activity. |

Quantitative Structure-Toxicity Relationship (QSTR) Models for Beta-Lactam Toxicity

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemical compounds based on their molecular structure. tandfonline.com These models establish a mathematical correlation between the chemical and structural properties of molecules and their toxicological effects. tandfonline.com For β-lactam antibiotics like Cefazolin, QSTR models have been developed to assess their potential environmental toxicity, particularly in aquatic organisms like zebrafish. tandfonline.comnih.gov

Studies have shown that the toxicity of β-lactams is influenced by several structural factors:

The β-lactam ring: This reactive core is not only essential for antibacterial activity but also a primary contributor to the molecule's toxicity. nih.gov

Thiazolidine/Dihydrothiazine rings: The nature of the ring fused to the β-lactam core can modulate toxicity. nih.gov

Spatial configuration: The three-dimensional arrangement of the atoms in the molecule plays a role in its interaction with biological targets, thereby influencing its toxicity. nih.gov

In one study developing QSTR models for β-lactam toxicity in zebrafish, the models were validated using various statistical metrics, demonstrating their robustness and predictive capability. tandfonline.com The models showed good correlation coefficients (r²) ranging from 0.631 to 0.84 for single and inter-endpoint models, respectively. tandfonline.com Such models are valuable for predicting the toxicity of new or untested β-lactam compounds and for environmental risk assessment. nih.gov

The following table presents data from a study that used QSTR models to evaluate the toxicity of various β-lactam antibiotics in zebrafish embryos.

| Compound | LC50 (mM) |

| Penicillin V | 1.8 |

| Penicillin | 3.3 |

| Cloxacillin | 15.2 |

| Oxacillin (B1211168) | 30.7 |

LC50 represents the concentration of a substance that is lethal to 50% of the test organisms.

This data illustrates the varying toxicity levels among different β-lactam antibiotics, which can be correlated with their structural differences through QSTR modeling. researchgate.net

Structural Basis for Incompatibilities with Other Chemical Entities

The chemical structure of Cefazolin sodium makes it susceptible to incompatibilities with other drugs and solutions. These incompatibilities can be physical, such as precipitation or changes in color, or chemical, involving the degradation of the active substance.

Research has identified several drugs with which Cefazolin sodium is physically incompatible, including:

Vancomycin

Nicardipine

Midazolam

Propofol mdpi.com

A notable chemical incompatibility exists between Cefazolin and ciprofloxacin, which results in the formation of a precipitate and a significant change in pH. mdpi.com Cefazolin has also been observed to be chemically incompatible with N-acetylcysteine, leading to a decrease in Cefazolin content over time. mdpi.com

Conversely, Cefazolin has been found to be compatible with a range of other medications, including:

Aminoglycosides

Fluconazole

Ketamine

Sufentanil

Valproic acid

Furosemide

Urapidil mdpi.com

The stability of Cefazolin sodium is also pH-dependent. The β-lactam ring is susceptible to hydrolysis, a process that is accelerated in acidic or alkaline conditions. This is a key consideration when co-administering Cefazolin with other drugs or in intravenous solutions, as a significant change in pH can lead to the degradation of the antibiotic and a loss of efficacy.

The following table summarizes the compatibility of Cefazolin with various other drugs:

| Drug | Compatibility with Cefazolin |

| Vancomycin | Incompatible |

| Nicardipine | Incompatible |

| Midazolam | Incompatible |

| Propofol | Incompatible |

| Ciprofloxacin | Incompatible |

| N-acetylcysteine | Incompatible |

| Aminoglycosides | Compatible |

| Fluconazole | Compatible |

| Ketamine | Compatible |

| Sufentanil | Compatible |

| Valproic acid | Compatible |

| Furosemide | Compatible |

| Urapidil | Compatible |

Analytical Methodologies for Chemical Research and Characterization of Cefazolin Sodium

Spectroscopic Techniques

Spectroscopic methods provide critical insights into the molecular structure and functional groups of Cefazolin (B47455) sodium, aiding in its identification and characterization.

Ultraviolet (UV) Spectroscopy for Identification and Quantification

UV spectroscopy is a fundamental technique for the identification and quantification of Cefazolin sodium due to its chromophoric groups. The molecule exhibits characteristic absorption maxima in the ultraviolet region, which can be used for qualitative identification by comparing the spectral profile to that of a reference standard scispace.comscispace.comsapub.orgsapub.org. The wavelengths of maximum absorbance (λmax) can vary slightly depending on the solvent used. For instance, in aqueous solutions, Cefazolin sodium typically shows a λmax around 270-273 nm scispace.comsapub.org. This technique is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte within a specific linear range sapub.orgscielo.brdovepress.com.

Table 5.1.1: Typical UV Absorption Maxima for Cefazolin Sodium in Various Solvents

| Solvent | Wavelength of Maximum Absorbance (λmax) | Reference |

| Purified Water (pH 6) | ~271 nm | scispace.com |

| Methanol (B129727) | ~273 nm | scispace.com |

| Acidic Medium | ~267 nm | scispace.com |

| Basic Medium | ~285 nm | scispace.com |

| Acetonitrile (B52724)/Buffer | ~254 nm | dovepress.com |

| Acetonitrile/Buffer | ~270 nm | sapub.org |

The linearity of the UV response is crucial for accurate quantification. Studies have demonstrated linear correlation coefficients (r²) close to 1 (e.g., 0.9999) over specific concentration ranges, such as 8-28 µg/mL or 30-80 µg/mL sapub.orgscielo.br. This high degree of linearity supports its use in quantitative assays for quality control sapub.orgscielo.br.

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is instrumental in confirming the structural identity of Cefazolin sodium by identifying its characteristic functional groups. The IR spectrum provides a unique fingerprint of the molecule. Key absorption bands correspond to specific molecular vibrations, such as stretching frequencies of amide groups (C=O), carboxylic acid derivatives, C=C bonds in aromatic rings, and NH groups researchgate.net. For Cefazolin sodium, characteristic absorption bands have been reported, including those for the stretching of the NH group (around 3419, 3282 cm⁻¹), C=O stretching of the carboxylate group (around 1761 cm⁻¹), C=O stretching of the amide group (around 1671 cm⁻¹), and C=C stretching of aromatic rings (around 1600, 1540, 1490 cm⁻¹) researchgate.net. The presence of the carboxylate anion (COO⁻) is also indicated by bands around 1600 and 1386 cm⁻¹ researchgate.net. IR spectroscopy is also sensitive to different crystalline forms (polymorphs) and solvates of Cefazolin sodium, allowing for the characterization of solid-state properties nih.govfrontiersin.org.

Table 5.1.2: Characteristic IR Absorption Bands for Cefazolin Sodium

| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

| NH stretching | 3419, 3282 | researchgate.net |

| =CH stretching | 3229, 3056 | researchgate.net |

| C=O (carboxylate) | 1761 | researchgate.net |

| C=O (amide) | 1671 | researchgate.net |

| C=C (aromatic) | 1600, 1540, 1490 | researchgate.net |

| COO⁻ stretching | 1600, 1386 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (e.g., COSY, HSQC, HMBC), is indispensable for the definitive structural elucidation of Cefazolin sodium and its related impurities or degradation products nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help distinguish between CH₃, CH₂, CH, and quaternary carbons nih.gov.

In the study of Cefazolin sodium degradation products, NMR was crucial for identifying Impurity-I and Impurity-II nih.govmdpi.comresearchgate.net. For Impurity-II, specific ¹H NMR signals were observed, including two singlets at δ 5.49 ppm and δ 5.93 ppm corresponding to geminal olefinic protons, further confirmed by ¹H-¹H COSY data nih.gov. A comparison with the ¹H NMR spectrum of Cefazolin sodium showed an upfield shift for the 7-CH proton in the impurity, suggesting cleavage of the β-lactam ring nih.gov. ¹³C NMR data also provided key structural insights, such as signals for tetrazole hydrogen-bearing carbons and attached methylene (B1212753) carbons, as well as carbonyl groups nih.gov. Solid-state NMR (SS-NMR) has also been applied to investigate different crystalline forms and conformational polymorphism of Cefazolin sodium, revealing subtle structural differences between samples from various manufacturers nih.govfrontiersin.orgresearchgate.net.

Table 5.1.3: Selected NMR Chemical Shifts (δ, ppm) for Cefazolin Sodium and Impurities

| Compound | Proton/Carbon Designation | Chemical Shift (δ, ppm) | Technique | Reference |

| Cefazolin Sodium | Tetrazole C-H | ~145.7 | ¹³C NMR | nih.gov |

| Cefazolin Sodium | Attached Methylene C | ~50.1 | ¹³C NMR | nih.gov |

| Cefazolin Sodium | Carbonyl C | ~170.0 | ¹³C NMR | nih.gov |

| Cefazolin Sodium | Methine C | ~90.0 | ¹³C NMR | nih.gov |

| Impurity-I | Tetrazole C-H | ~145.6 | ¹³C NMR | nih.gov |

| Impurity-I | Attached Methylene C | ~50.2 | ¹³C NMR | nih.gov |

| Impurity-I | Carbonyl C | ~170.0 | ¹³C NMR | nih.gov |

| Impurity-I | Methine C | ~90.0 | ¹³C NMR | nih.gov |

| Impurity-II | Geminal Olefinic H | 5.49, 5.93 | ¹H NMR | nih.gov |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Analysis and Impurity Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for identifying and characterizing impurities and degradation products of Cefazolin sodium nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.orginnovareacademics.in. LC-MS/MS allows for the separation of components in a mixture followed by their mass analysis, providing molecular weight information and fragmentation patterns that aid in structural determination.

In the analysis of Cefazolin sodium, LC-MS/MS has been successfully used to identify and elucidate the structures of degradation impurities nih.govmdpi.comresearchgate.net. For instance, Impurity-II showed a deprotonated molecular ion peak at m/z 339 in its ESI mass spectrum, indicating a loss of 137 amu compared to Cefazolin sodium, suggesting the absence of a specific moiety nih.gov. The MS/MS fragmentation pattern of Impurity-II yielded major product ions at m/z 298, 185, and 100, providing further structural clues nih.gov. These techniques are critical for comprehensive impurity profiling, which is a regulatory requirement for pharmaceutical substances frontiersin.orginnovareacademics.in.

Table 5.1.4: Selected Mass Spectrometric Data for Cefazolin Sodium and Impurities

| Compound | Observed m/z | Ion Type | Technique | Reference |

| Cefazolin Sodium | ~349 | [M+H]⁺ (expected) | MS | researchgate.net |

| Impurity-II | 339 | [M-H]⁻ (observed) | ESI-MS | nih.gov |

| Impurity-II | 298, 185, 100 | Product ions | MS/MS | nih.gov |

Chromatographic Techniques

Chromatographic methods are essential for separating, identifying, and quantifying Cefazolin sodium and its related substances, including impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of Cefazolin sodium, quantifying its active content, and monitoring its degradation scielo.brdovepress.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 columns and mobile phases typically consisting of buffered aqueous solutions mixed with organic modifiers like acetonitrile or methanol scielo.brdovepress.comnih.gov.

HPLC methods are developed to achieve good separation between Cefazolin sodium and its potential impurities or degradation products, ensuring method selectivity scielo.br. Detection is often performed using UV detectors, typically at wavelengths around 210 nm, 254 nm, or 270 nm, depending on the specific method scielo.brdovepress.comnih.gov. The retention time of Cefazolin sodium is a key parameter for identification, and methods are designed to provide adequate resolution between the main peak and any impurity peaks scielo.br.

For quantitative analysis, HPLC methods demonstrate linearity over a defined concentration range, with high correlation coefficients, and are validated for precision, accuracy, and robustness sapub.orgscielo.brdovepress.com. Forced degradation studies, where Cefazolin sodium is subjected to stress conditions (acid, base, oxidation, light, heat), are performed to evaluate the stability-indicating nature of the HPLC method, ensuring it can resolve the intact drug from its degradation products scielo.brdovepress.comresearchgate.netresearchgate.net. Preparative HPLC is also utilized to isolate impurities for subsequent structural characterization by other spectroscopic techniques nih.govmdpi.comresearchgate.net.

Table 5.2.1: Typical HPLC Parameters for Cefazolin Sodium Analysis

| Parameter | Value | Reference |

| Column | C18 (e.g., YMC-ODS-A C18, Hibar® µBondapak® C18) | dovepress.comnih.govresearchgate.net |

| Mobile Phase | Water:Acetonitrile (e.g., 99:1, 60:40, 17:83) with pH adjustment | scielo.brdovepress.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | scielo.brdovepress.com |

| Detection Wavelength | 210 nm, 254 nm, 270 nm | scielo.brdovepress.comnih.gov |

| Retention Time (approx.) | ~3.6 min (at 270 nm, 0.5 mL/min, 60:40 water:acetonitrile) | scielo.br |

| Linearity Range | 5–100 µg/mL, 8–28 µg/mL, 30–80 µg/mL | sapub.orgscielo.brdovepress.com |

| Limit of Detection (LOD) | 12.92 ng/mL | dovepress.com |

| Limit of Quantification (LOQ) | 43.09 ng/mL | dovepress.com |

Compound Name List:

Cefazolin sodium (CZS)

Impurity-I

Impurity-II

N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I)

2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II)

5-methyl-1,3,4-thiadiazol-2-thiol (MMTD)

7-epimer of cefazolin

Cefazolin lactone

Cefazoloic acid

Solid State Chemistry and Polymorphism of Cefazolin Sodium

Identification and Characterization of Crystalline and Amorphous Forms

Cefazolin (B47455) sodium can exist in four main solid-state forms: the α-crystal, β-crystal, γ-crystal, and an amorphous form. nih.govfrontiersin.orggoogle.comepo.org Interconversion between these forms can occur under specific conditions. frontiersin.org Various analytical techniques are employed to identify and characterize these forms, including X-ray powder diffraction (XRPD), infrared (IR) spectroscopy, and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). nih.govnih.govresearchgate.net

The α-crystal form of cefazolin sodium is a pentahydrate (C₁₄H₁₃N₈NaO₄S₃·5H₂O), with a theoretical water content of 15.9%. nih.govgoogle.com This form is noted for its superior stability to light compared to other forms. google.com However, its thermal stability is lower than the β-crystal and lyophilized forms at temperatures of 40°C and above, though it is more stable at room temperature. google.com The instability at higher temperatures is attributed to the lability of some of the water molecules, which can lead to a transformation to the β-crystal form. google.com Research has shown that controlling the water content to between 13.0% and 15.8% can inhibit this transformation and significantly improve high-temperature stability. google.com

The α-crystal has been characterized as a colorless, transparent, needle-type crystal. google.comepo.org X-ray diffraction analysis confirms that cefazolin sodium with a water content between 13.0% and 15.8% retains the α-crystal diffraction pattern. google.com A new hydrate (B1144303) crystal form, obtained from an isopropyl alcohol-water system, has been identified which is physically and chemically similar to the α-form. researchgate.netnih.gov This form contains two symmetry-independent molecules in its asymmetric unit and features large solvent tunnels occupied by water molecules. researchgate.netnih.gov

The β-crystal form is generally known as a sesquihydrate, containing 1.5 molecules of water of crystallization (C₁₄H₁₃N₈NaO₄S₃·1.5H₂O). nih.govfrontiersin.orggoogle.comgoogleapis.com Its theoretical water content is 5.4%. google.com The β-crystal is one of the forms commonly used in commercially available parenteral products. google.com Some literature also refers to a monohydrate crystalline form that has been designated as a β-form, but it is considered distinct from the 1.5 hydrate described by early researchers. google.comgoogleapis.com This monohydrate form is desirable as a pharmaceutical because it retains its water of hydration and remains stable during storage, unlike the pentahydrate which can lose water. google.com

The γ-crystal is another known crystalline form of cefazolin sodium. nih.govfrontiersin.orggoogle.com It is identified as a solvate with ethylene (B1197577) glycol, having the chemical formula C₁₄H₁₃N₈NaO₄S₃·(HOCH₂)₂. nih.govfrontiersin.org Detailed characterization and research findings on the γ-crystal are less prevalent in the literature compared to the α and β forms.

In addition to its crystalline polymorphs, cefazolin sodium can exist in an amorphous, non-crystalline state. nih.govfrontiersin.org This form is often produced by freeze-drying (lyophilization). frontiersin.orgnih.gov The amorphous form exhibits a diffuse halo pattern in X-ray diffraction, lacking the sharp peaks characteristic of crystalline materials. nih.gov Infrared (IR) spectroscopy can also distinguish the amorphous form from crystalline ones by the absence of a spectral band at 1542 cm⁻¹. nih.gov While it has good chemical stability, it is generally less stable than the crystalline forms, particularly the α-crystal. researchgate.netnih.gov The amorphous solid form is considered to have the highest thermodynamic energy, which can lead to issues with thermal stability. google.com

| Form | Hydration State | Chemical Formula | Key Characteristics |

|---|---|---|---|

| α-Crystal | Pentahydrate | C₁₄H₁₃N₈NaO₄S₃·5H₂O | Superior light stability; less stable at ≥40°C unless water content is controlled. google.com |

| β-Crystal | Sesquihydrate | C₁₄H₁₃N₈NaO₄S₃·1.5H₂O | Commonly used in commercial products; more thermally stable than the α-form. google.com |

| γ-Crystal | Ethylene Glycol Solvate | C₁₄H₁₃N₈NaO₄S₃·(HOCH₂)₂ | Identified as a solvated crystal form. nih.govfrontiersin.org |

| Amorphous | N/A (Anhydrous or variable water) | C₁₄H₁₃N₈NaO₄S₃ | Produced by lyophilization; lacks long-range molecular order; less stable than crystalline forms. nih.govresearchgate.netnih.gov |

Conformational Polymorphism and Crystal Packing Analysis

Conformational polymorphism occurs when a molecule can adopt different conformations, which then pack into different crystal lattices. Studies combining solid-state nuclear magnetic resonance (SS-NMR), X-ray diffraction, and other spectroscopic techniques have identified conformational polymorphism in α-cefazolin sodium. nih.govresearchgate.net

Research on α-cefazolin sodium samples from different vendors revealed marginal differences in their crystal packing. nih.gov These differences were attributed to minor configurational variations in the packing of molecules within a unit cell. nih.gov Specifically, analysis identified the presence of at least two different molecular conformations. The slight variations observed in the powder X-ray diffraction (PXRD) patterns and SS-NMR spectra among different batches of α-cefazolin sodium pentahydrate were speculated to be caused by differing proportions of these conformers. nih.gov

The crystal structure of α-cefazolin sodium pentahydrate features two symmetry-independent molecules in the asymmetric unit, both of which are well-ordered in the lattice. researchgate.netnih.gov The structure contains large solvent tunnels where water molecules are located. researchgate.netnih.gov The specific arrangement and interactions of the cefazolin sodium molecules and the water molecules within these tunnels define the crystal packing. nih.gov

Influence of Hydrogen-Bonding Frameworks on Crystal Structures

Hydrogen bonds are crucial directional interactions that significantly influence the crystal structures of organic molecules, including pharmaceuticals. nih.gov In the various hydrated forms of cefazolin sodium, the hydrogen-bonding frameworks formed between the drug molecules and the water molecules are fundamental to the stability of the crystal lattice. researchgate.netnih.gov

In the α-crystal (pentahydrate), water molecules are linked with the cefazolin and sodium ions through hydrogen bonds, creating a stable molecular arrangement. google.com The structure contains two general regions of water molecules: those located in the large solvent tunnels and those in proximity to the sodium ion and the tetrazole moieties of the drug molecule. researchgate.netnih.gov The disruption of this hydrogen-bonding network, for instance through the loss of water upon heating (isomorphic dehydration), can destabilize the crystal structure. researchgate.net Studies have shown that for α-form cefazolin sodium, dehydration below a certain water content (e.g., 4.25 mol/mol) leads to destabilization due to the breakdown of these hydrogen bond networks in the lattice channels. researchgate.net

The directional nature of hydrogen bonds causes anisotropy in the molecular crystals, meaning the physical properties can vary depending on the direction of measurement. nih.gov The types and number of hydrogen bond donors and acceptors, along with the directionality of these interactions, have a profound effect on the resulting crystal structures of cefazolin sodium's various polymorphic and hydrated forms. nih.gov

Degradation Pathways and Stability Chemistry of Cefazolin Sodium

Chemical Degradation under Various Stress Conditions

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods. bioline.org.br Cefazolin (B47455) sodium has been shown to be unstable under acidic, alkaline, neutral, and oxidative conditions. bioline.org.brbioline.org.br

Cefazolin sodium degrades significantly under acidic conditions. bioline.org.br When subjected to 0.1 M hydrochloric acid (HCl) at 80°C, approximately 87.5% of the drug degraded within 10 minutes. bioline.org.br Another study using 0.1N HCl at room temperature resulted in the degradation of the drug over 2.5 hours. nih.gov In a separate investigation, exposure to concentrated hydrochloric acid (pH ~1.6) at room temperature left about 20% of the cefazolin after 125 hours. nih.gov The degradation pathway in acidic media involves the hydrolysis of the β-lactam ring. dtic.mil This initial hydrolysis is followed by the formation of cefazoloic acid, which then can form a lactone. nih.gov Subsequent decarboxylation and bond migration can expel the cephem nucleus. nih.gov Three degradation products were observed upon treatment with 0.1 M HCl. tandfonline.com

Alkaline conditions cause the most rapid and extensive degradation of cefazolin sodium. nih.gov In a 0.2 N sodium hydroxide (B78521) (NaOH) solution, degradation is immediate. nih.gov Another study using 0.1 mol L-1 NaOH at 60°C for 48 hours also showed significant degradation. scielo.br Exposure to 5N NaOH (pH ~11.6) at room temperature resulted in only 1.3% of the initial cefazolin remaining after 5 hours. nih.gov Rapid hydrolysis of the β-lactam ring is the primary degradation mechanism above pH 8.5. ashp.orgashp.org Two primary degradation products are typically formed under alkaline stress. tandfonline.com Heating a basic degradation sample can increase the formation of certain impurities. nih.gov

Cefazolin sodium is susceptible to oxidative degradation. bioline.org.br In the presence of 3% hydrogen peroxide (H₂O₂), 29.9% of the drug degraded within 20 minutes, while in 30% H₂O₂, 95.6% degraded in 10 minutes, with complete degradation occurring after 20 minutes. bioline.org.br Another study showed that with 3% H₂O₂, about 50% of the initial drug degraded within 1.5 hours, and only 3.6% remained after 74 hours of exposure. nih.govbuu.ac.th The oxidation of the thioether moiety is a possible route of decomposition. buu.ac.th Treatment with 10% H₂O₂ has been shown to lead to the complete conversion of cefazolin sodium. tandfonline.com

Exposure to ultraviolet (UV) light also leads to the degradation of cefazolin sodium. nih.gov In one study, a sample solution was exposed to UV radiation for about 33 hours. nih.gov Long-term exposure to UV light for 361 hours resulted in a reduction of the cefazolin concentration to 28.1% and a deepening of the yellow color of the solution. nih.gov Another study involving exposure to near UV light (200 W h/m²) for 48 hours resulted in a significant decrease of 68% in the peak area of the drug. scielo.brunesp.br The combination of acidic pH (3.5) and UV light exposure for 12 hours was used to optimize the formation of a specific degradation impurity. nih.gov

Cefazolin sodium shows some lability to thermal stress, although it is generally more stable than to hydrolytic or oxidative stress. bioline.org.br One study reported that a standard solution was stable for 24 hours at 50°C, but after 48 hours, 29.89% of the cefazolin had degraded. bioline.org.br Another study showed mild degradation under thermal conditions without the formation of new degradation products. bioline.org.br However, a different study observed the formation of two degradation products upon heating. tandfonline.com Storing cefazolin sodium solutions at room temperature (28°C) led to a yellowish discoloration and an unpleasant odor after three days. pharmacylibrary.com

Identification and Characterization of Degradation Products

Several degradation products of cefazolin sodium have been identified and characterized using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS/MS, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov

Two major unknown impurities, designated as Impurity-I and Impurity-II, were detected in the bulk drug substance. nih.govresearchgate.net

Impurity-I was identified as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide. nih.govresearchgate.net It is an aldehyde hydrate (B1144303) derivative involving the 7-acyl moiety of cefazolin. nih.gov This impurity was observed at a level of 0.3% from both acidic and photolytic degradation. nih.gov

Impurity-II was characterized as 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. nih.govresearchgate.net This impurity arises from the cleavage of the β-lactam ring and was observed at a level of 2% from base degradation. nih.gov

Other known degradation products and impurities listed in the European Pharmacopeia include: nih.gov

7-epimer of cefazolin

5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) nih.govfrontiersin.org

Cefazolin lactone nih.gov

Cefazoloic acid nih.gov

The degradation process under various conditions can be summarized in the following table:

| Stress Condition | Key Observations | Identified Degradation Products |

| Acidic Hydrolysis | 87.5% degradation in 0.1 M HCl at 80°C in 10 min bioline.org.br | Cefazoloic acid, Cefazolin lactone, Impurity-I nih.gov |

| Alkaline Hydrolysis | Rapid and extensive degradation; >98% degradation in 5N NaOH in 5 hours nih.gov | Impurity-II nih.gov |

| Oxidative Degradation | 95.6% degradation in 30% H₂O₂ in 10 min bioline.org.br | One major degradation product observed via HPLC bioline.org.br |

| Photolytic Degradation | 68% decrease in peak area after 48h of near UV exposure scielo.brunesp.br | Impurity-I nih.gov |

| Thermal Degradation | ~30% degradation after 48h at 50°C bioline.org.br | Two degradation products observed in one study tandfonline.com |

The structures of cefazolin sodium and its major degradation impurities have been elucidated using advanced spectroscopic techniques, providing a clearer understanding of the degradation pathways. nih.govresearchgate.net

Major Degradants

Forced degradation studies under acidic, basic, and oxidative conditions have identified several major degradants of cefazolin sodium. These include the 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid. nih.govresearchgate.net

Under acidic hydrolysis, cefazolin can degrade into cefazoloic acid, which can then form a lactone. nih.gov This lactone can undergo decarboxylation, leading to the expulsion of the cephem nucleus. nih.gov The formation of the 7-epimer of cefazolin is another observed degradation pathway. nih.govresearchgate.net MMTD is also a known degradation product. nih.govresearchgate.net

Two other significant degradation impurities have been identified and characterized. nih.govresearchgate.net Impurity-I is identified as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, and Impurity-II is 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. nih.govresearchgate.netresearchgate.net The formation of Impurity-I is proposed to occur through acid hydrolysis leading to cefazoloic acid, followed by lactonization, decarboxylation, and expulsion of the cephem nucleus. nih.gov Impurity-II is observed to form at a level of 2% under basic degradation conditions. nih.govresearchgate.net

Spectroscopic Analysis of Degradation Intermediates and End Products

Various spectroscopic techniques are employed to identify and characterize the degradation products of cefazolin sodium. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govresearchgate.net

HPLC is used to separate the different degradation products from the parent cefazolin sodium molecule. nih.govresearchgate.net The retention times of the degradants, such as Impurity-I (RRT 0.08) and Impurity-II (RRT 0.20), help in their initial identification. nih.gov

LC-MS and LC-MS/MS provide crucial information about the molecular weight and fragmentation patterns of the degradants. nih.govomicsonline.org For instance, the ESI mass spectrum of Impurity-II shows a deprotonated molecular ion peak at m/z 339, indicating the loss of the MMTD moiety from the cefazolin molecule. nih.gov The MS/MS fragmentation of Impurity-II reveals major product ions at m/z 298, 185, and 100. nih.gov For cefazolin itself, the protonated molecular ion [M + H]+ is observed at m/z 455, and a key transition for its detection is 455 → 323. omicsonline.org

NMR spectroscopy (¹H and ¹³C) is instrumental in elucidating the detailed chemical structure of the degradation products. For Impurity-I, the presence of two hydroxyl groups attached to a methine carbon is indicated by a deshielded signal at δ 90.0 ppm in the ¹³C NMR spectrum. nih.gov

FT-IR spectroscopy helps in identifying functional groups present in the degradation products. In Impurity-I, characteristic stretching bands at 3364 cm⁻¹ (N-H stretching), 1689 cm⁻¹ (Amide-I), and 1552 cm⁻¹ (Amide-II) are observed. nih.gov A broad band around 3300 cm⁻¹ suggests the presence of a hydroxyl group, while the absence of a β-lactam carbonyl stretching band confirms its cleavage. nih.gov

UV-Visible spectrophotometry is also used to monitor the degradation process. Cefazolin sodium exhibits a maximum absorbance (λmax) at approximately 270-271 nm. deswater.comsciepub.com The degradation of cefazolin can be followed by observing the changes in the UV-Vis absorption spectra over time. researchgate.net The UV spectrum of Impurity-I shows a λmax at 210 nm. nih.gov

Degradation Kinetics and Reaction Order

The degradation of cefazolin sodium in aqueous solutions has been shown to follow pseudo-first-order kinetics. nih.gov This means that the rate of degradation appears to be dependent on the concentration of only one reactant, even though it is a bimolecular reaction, because the other reactant (typically water) is in large excess. dtic.mil

The degradation rate is significantly influenced by pH. nih.gov The pH-rate profile for cefazolin exhibits a minimum degradation rate between pH 5.5 and 6.5. nih.gov The degradation is subject to both solvolytic and hydroxide ion catalysis. nih.gov Studies have shown that cefazolin is highly labile in neutral, acidic, and alkaline conditions. bioline.org.br For example, under alkaline conditions, only about 1.3% of the initial material remained after 5 hours at room temperature. researchgate.net In acidic conditions, about 20% was left after 125 hours. researchgate.net

The degradation kinetics can also be influenced by the presence of other substances. For example, phosphate (B84403) buffer systems have been shown to have a catalytic effect on the degradation of cefazolin. nih.gov In some cases, the degradation kinetics may not follow a simple first-order reaction. At high concentrations in a glyceryl monooleate cubic phase gel, the degradation of cefazolin showed a lag phase followed by an exponential loss, which is characteristic of oxidation. tandfonline.com The photocatalytic degradation of cefazolin has also been studied and found to correspond to a first-order reaction. sciengine.comgnest.org

The apparent energy of activation for the degradation of cefazolin at pH 5.5 has been calculated to be 24.3 Kcal/mole. nih.gov

Solid-State Stability as a Function of Water Content

The stability of cefazolin sodium in the solid state is significantly affected by its water content. nih.gov Amorphous cefazolin sodium is notably less stable than its crystalline forms. researchgate.net

Role of Clathrated Water Molecules in Stabilization and Destabilization

Cefazolin sodium can form crystalline structures known as clathrates, where water molecules are trapped within the crystal lattice. These clathrated water molecules play a dual role in the stability of the compound. nih.gov

In the case of the α-form of cefazolin sodium pentahydrate, the isomorphic range of water content is estimated to be between 3.5 and 5 moles of water per mole of cefazolin sodium. nih.gov Within this range, the hydration of clathrated water up to 4.25 mol/mol contributes to the physical and chemical stability of the crystals. nih.govscispace.com This stabilization is attributed to the formation of a hydrogen bonding network within the lattice channels. nih.gov However, if the water content decreases below 4.25 mol/mol through isomorphic dehydration, the crystal becomes destabilized due to the disruption of this hydrogen bonding network. nih.gov

Impact of Water Activity and Water Channel Size

Water activity is a critical factor influencing the solid-state stability of cefazolin sodium. In some cephalosporin (B10832234) clathrates, isomorphic hydration can lead to chemical destabilization due to high water activity. nih.gov The difference in water activity between different clathrates can be attributed to the size of the water channels within the crystal lattice. nih.gov For the α-form of cefazolin sodium, a certain level of water content is necessary for stability, suggesting that the water activity within its specific channel size is optimal at that hydration level. nih.gov

Bacterial Resistance Mechanisms to Cefazolin Sodium

Alteration of Penicillin-Binding Proteins (PBPs)

Another critical mechanism of resistance involves structural modifications to the penicillin-binding proteins (PBPs), the primary targets of cefazolin (B47455). mdpi.comnih.gov Cefazolin exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. patsnap.com

Mutations in the genes encoding PBPs can lead to amino acid substitutions that alter the structure of the active site. etflin.comnih.gov These alterations can significantly reduce the binding affinity of cefazolin for its PBP targets. researchgate.net For example, in Staphylococcus aureus, alterations in PBP2 have been linked to reduced cefazolin activity. nih.govasm.org Similarly, in Streptococcus pneumoniae, changes in PBP1a, PBP2x, and PBP2b are associated with decreased susceptibility to β-lactam antibiotics. nih.govoup.com When cefazolin cannot bind effectively to the PBPs, it fails to inhibit cell wall synthesis, allowing the bacteria to survive and replicate. oup.com

| Bacterial Species | Altered PBP | Effect on Cefazolin |

| Staphylococcus aureus | PBP2 | Decreased binding affinity and reduced antimicrobial activity. nih.govasm.org |

| Streptococcus pneumoniae | PBP1a, PBP2x, PBP2b | Reduced affinity leading to resistance. nih.govoup.com |

| Clostridium perfringens | PBP1 | Decreased affinity following exposure to β-lactams. researchgate.net |

Efflux Pump Mechanisms

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substances, including antibiotics like cefazolin, from the cell's interior. mdpi.comnih.gov This mechanism prevents the antibiotic from reaching a high enough intracellular concentration to be effective. journalagent.com Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) superfamily, are known to contribute to multidrug resistance in Gram-negative bacteria. researchgate.netnih.gov Overexpression of these pumps can lead to acquired resistance to multiple classes of antibiotics, including cefazolin. mdpi.com Studies have demonstrated prominent efflux activity for cefazolin in certain resistant bacterial isolates. dovepress.com

| Efflux Pump Family | Bacterial Type | Significance |

| Resistance-Nodulation-Division (RND) | Gram-negative bacteria | Major contributor to intrinsic and acquired multidrug resistance. researchgate.netnih.gov |

| Major Facilitator Superfamily (MFS) | Predominantly Gram-positive bacteria | Extrudes a large number of antibiotics. nih.gov |

Decreased Outer Membrane Permeability and Drug Uptake Inhibition

In Gram-negative bacteria, the outer membrane acts as a selective barrier that can hinder the penetration of antibiotics. mdpi.comnih.gov Resistance can arise from modifications that decrease the permeability of this membrane, thereby limiting cefazolin's access to its PBP targets in the periplasmic space. mdpi.com This is often achieved through the loss or alteration of outer membrane proteins called porins, which form channels that allow for the passive diffusion of small molecules like cefazolin. asm.orgmdpi.com A reduction in the number of porin channels or a change in their structure can significantly decrease the rate of drug uptake, contributing to resistance, particularly when combined with β-lactamase production. mdpi.comoup.com

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Principles of Cefazolin Sodium

Absorption Characteristics (Parenteral Administration)

Cefazolin (B47455) sodium is exclusively administered via parenteral routes, either intramuscularly (IM) or intravenously (IV) drugbank.comkentpharma.co.ukfda.govhres.capatsnap.com. Following intramuscular injection, peak serum concentrations are typically achieved within a specific timeframe, indicating rapid absorption into the systemic circulation drugbank.comkentpharma.co.ukhres.canih.govhres.ca. Studies in animal models and humans have demonstrated that a significant portion of the administered dose is recovered in the urine shortly after IM administration, underscoring the efficient absorption from the injection site fda.govmedsafe.govt.nznps.org.au. For instance, following a 500 mg intramuscular injection, between 56% and 89% of the administered dose is recovered within six hours, with 80% to nearly 100% recovered within 24 hours medsafe.govt.nznps.org.au.

Distribution and Protein Binding Studies

Once absorbed into the bloodstream, cefazolin distributes into various tissues and body fluids. A critical factor influencing its distribution and the concentration of free, active drug is plasma protein binding (PPB) researchgate.netavma.org. Cefazolin exhibits substantial binding to plasma proteins, primarily albumin hres.caresearchgate.net. Preclinical studies have explored the extent of this binding using various methodologies.

Interspecies Variability in Plasma Protein Binding

Plasma protein binding of cefazolin can vary significantly between species, a factor that is vital for the accurate extrapolation of preclinical data to human clinical scenarios researchgate.netresearchgate.netnih.govnih.govasm.org. Studies comparing human, bovine, and rat plasmas have revealed distinct patterns of cefazolin binding. Generally, cefazolin demonstrates a significant decrease in binding to bovine plasma when compared to human plasma. In contrast, the protein binding pattern observed in rat plasma tends to be more consistent with that seen in human plasma researchgate.netnih.govnih.govasm.org. These interspecies differences in protein binding have direct implications for the unbound fraction of the drug available to exert its antibacterial effect, influencing PK/PD relationships researchgate.netresearchgate.netnih.govnih.govasm.org.

Methodologies for Protein Binding Assessment

The assessment of plasma protein binding for cefazolin, particularly in preclinical studies, commonly employs established in vitro techniques. Among the most widely utilized methods are ultrafiltration (UF) and equilibrium dialysis (ED) researchgate.netnih.govresearchgate.netcosector.commdpi.com. Both UF and ED rely on the physical separation of unbound drug from protein-bound drug through a semipermeable membrane mdpi.com.

Ultrafiltration (UF): This method involves applying a centrifugal force to a plasma sample containing the drug, forcing the protein-free ultrafiltrate (containing unbound drug) through a semipermeable membrane mdpi.com. While UF is generally considered rapid and simple, potential limitations include non-specific binding of the drug to the filter membrane or device material, which can lead to inaccuracies if not corrected cosector.commdpi.com.

Equilibrium Dialysis (ED): ED involves separating plasma containing the drug from a buffer solution using a semipermeable membrane. Equilibrium is reached when the concentration of unbound drug is equal on both sides of the membrane cosector.com. ED is often considered the "gold standard" for protein binding assessment due to its robustness, though it can be more time-consuming than UF cosector.com.

Studies have shown that the pattern of cefazolin binding to plasma proteins is generally similar when assessed by both UF and ED researchgate.netnih.govasm.orgresearchgate.net.

Excretion Pathways (Unchanged in Urine)

Cefazolin sodium is primarily eliminated from the body unchanged, with the kidneys serving as the principal route of excretion drugbank.comfda.govmedsafe.govt.nznps.org.auhiv-druginteractions.org. The drug is largely excreted via glomerular filtration, with a lesser contribution from tubular secretion drugbank.comnih.gov. Following parenteral administration, a substantial portion of the dose is recovered in the urine. For example, within the first six hours post-administration, approximately 60% of the drug is excreted in the urine, increasing to 70-80% within 24 hours drugbank.comfda.govhiv-druginteractions.org. Peak urine concentrations achieved after intramuscular doses of 500 mg and 1 g are reported to be greater than 1000 mcg/mL and 4000 mcg/mL, respectively medsafe.govt.nznps.org.au.

Table 1: Urinary Excretion Recovery of Cefazolin Following Intramuscular Administration

| Time Post-Administration | Percentage of Dose Recovered | Source |

| Within 6 hours | 56% to 89% | medsafe.govt.nznps.org.au |

| Within 24 hours | 80% to nearly 100% | medsafe.govt.nznps.org.au |

| First 6 hours | Approximately 60% | drugbank.comfda.gov |

| Within 24 hours | 70% to 80% | drugbank.comfda.gov |

| During the first 24 hours | Over 80% | hres.cahres.ca |

Translational PK/PD Considerations in Animal Models

The use of animal models is fundamental in preclinical drug development to predict human responses using translational pharmacokinetics/pharmacodynamics (PK/PD) researchgate.netresearchgate.netnih.govnih.govasm.org. For antimicrobial agents like cefazolin, understanding how factors such as plasma protein binding influence efficacy in different species is critical for successful translation.

Bacterial Growth and Time-Kill Assays in in vitro Plasma Models

To evaluate the impact of plasma components on cefazolin's antibacterial activity, bacterial growth and time-kill assays are frequently performed in vitro using media supplemented with varying concentrations of plasma researchgate.netnih.govnih.govasm.orgresearchgate.netnih.govdiva-portal.org. These experiments typically involve exposing bacterial cultures (e.g., Escherichia coli) to cefazolin in Mueller-Hinton Broth (MHB) alone or in MHB containing different percentages of human, bovine, or rat plasma (e.g., 20% or 70%) researchgate.netnih.govnih.govasm.orgresearchgate.netnih.govdiva-portal.org.

These studies have demonstrated that the presence of plasma can influence bacterial growth and the rate of bacterial killing by cefazolin nih.govdiva-portal.org. For instance, experiments in plasma-spiked MHB have shown a growth delay compared to pure MHB, with the extent of delay being dependent on the percentage of plasma and the drug concentration nih.govdiva-portal.org.

Table 2: Observed Growth Delays for Escherichia coli in Plasma-Spiked MHB with Cefazolin

| Plasma Concentration | Growth Delay (hours) | Source |

| 20% Human Plasma | ~0.25 | nih.gov |

| 70% Human Plasma | ~2.90 | nih.gov |

Furthermore, bacterial growth curve analysis has revealed that while higher plasma concentrations (e.g., 70%) can lead to considerable growth inhibition of bacteria like E. coli, especially in bovine or rat plasma compared to human plasma, the binding of cefazolin to plasma proteins at lower concentrations can result in slightly better bacterial growth compared to pure MHB researchgate.netnih.govnih.gov. These findings highlight the importance of considering interspecies differences in plasma protein binding and the direct impact of plasma composition on in vitro PK/PD assessments, which is crucial for optimizing the translational relevance of preclinical studies researchgate.netresearchgate.netnih.govnih.govasm.org.

Compound Names:

Cefazolin sodium

Impurities and Their Toxicological Chemistry in Model Organisms

Identification and Characterization of Synthetic and Degradation Impurities

The identification and characterization of impurities in cefazolin (B47455) sodium are crucial for ensuring its quality and safety. nih.govdaicelpharmastandards.com Impurities can originate from the manufacturing process (synthetic impurities) or from the degradation of the drug substance over time. nih.govdaicelpharmastandards.com A variety of analytical techniques are employed to detect, isolate, and structurally elucidate these impurities.

Impurity profiling is a key component of pharmaceutical quality control and involves a combination of sophisticated analytical methods. nih.govresolvemass.ca

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is a powerful technique for separating and isolating impurities from the bulk drug substance. nih.govresearchgate.netresearchgate.net Gradient reversed-phase HPLC is often used to detect unknown impurities. nih.gov Once detected, preparative HPLC allows for the collection of sufficient quantities of the impurity for further characterization. nih.govresearchgate.net The retention time in an HPLC system can also be used to confirm the identity of an impurity by co-injecting it with a known standard. researchgate.net

Mass Spectrometry (MS): Mass spectrometry and its tandem version (MS/MS) are indispensable for determining the molecular weight and elemental composition of impurities. nih.govresearchgate.netconicet.gov.ar High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in predicting the molecular formula of an unknown compound. resolvemass.ca The fragmentation patterns observed in MS/MS spectra offer valuable clues about the substructures of the impurity. nih.govresolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is used for the definitive structural elucidation of isolated impurities. nih.govresearchgate.netconicet.gov.ar 1H NMR and 13C NMR provide information about the hydrogen and carbon framework of the molecule. daicelpharmastandards.com 2D NMR experiments, such as HSQC and HMBC, help to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. resolvemass.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. nih.govresearchgate.net

Through the application of these methodologies, various impurities in cefazolin sodium have been identified and characterized. For instance, two degradation impurities were isolated and identified as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. nih.govresearchgate.net Other known impurities include the 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid. nih.gov

Structure-Toxicity Relationships of Impurities in Zebrafish Embryo Models

Zebrafish embryos are a well-established in vivo model for toxicological screening due to their rapid development, optical transparency, and genetic similarity to humans. biorxiv.orgoup.com Studies utilizing zebrafish have provided significant insights into the structure-toxicity relationships of cefazolin sodium impurities. nih.govfrontiersin.org

The exposure of zebrafish embryos to cefazolin and its impurities can lead to various developmental abnormalities, a phenomenon known as teratogenesis. nih.govfrontiersin.org The assessment of embryotoxicity involves monitoring for malformations and lethality. frontiersin.orgmdpi.com

Research has shown that different impurities induce distinct teratogenic phenotypes. For example, impurity F (MMTD) is associated with a transparent and yellow body, shortened body length, a bent axis, and a severely twisted notochord in an "S" shape. nih.govfrontiersin.org Impurity A (tetrazoleacetic acid or TAA), the 7-side chain of cefazolin, can cause pericardial edema, blood pooling, and slight trunk bending. nih.gov Impurity G (7-ACA), the precursor of cefazolin, is linked to a smaller head and eyes, poor transparency, and a shortened body. nih.gov The teratogenic effects of cefazolin itself, with its (7R) configuration, display a phenotype characteristic of impurity F. frontiersin.org

The following table summarizes the observed embryotoxicity of some cefazolin impurities in zebrafish:

| Impurity | TD₅₀ (µg/mL) | Observed Teratogenic Effects in Zebrafish Embryos |

| Impurity A (TAA) | 1000 times higher than Impurity F frontiersin.org | Pericardial edema, blood pooling, slight trunk bending. nih.gov |

| Impurity F (MMTD) | - | Transparent and yellow body, shortened body length, bent anterior-posterior axis, severely twisted notochord in an "S" shape, expanded pericardial sac, bloodless and rope-like heart, opaque belly. nih.govfrontiersin.org |

| Impurity G (7-ACA) | - | Smaller head and eyes, poor transparency, shortened body. nih.gov |

Table created based on data from cited research. nih.govfrontiersin.org

In addition to developmental toxicity, impurities of cefazolin sodium have been evaluated for their effects on specific organ systems, namely the heart (cardiotoxicity) and the nervous system (neurotoxicity), using the zebrafish model. nih.govfrontiersin.orgbiorxiv.org

Studies have indicated that both the MMTD and 7-ACA structures are implicated in the cardiotoxic effects of cefazolin. nih.govfrontiersin.org Arrhythmia is a known cardiovascular adverse reaction associated with beta-lactam antibiotics. nih.gov

Neurotoxicity assessment in zebrafish larvae can involve observing behavioral changes and effects on the motor nerve system. nih.gov Research suggests that the 7-ACA structure is the primary toxic functional group affecting motor nerve function. nih.govfrontiersin.org The adverse reactions in the nervous system are thought to be related to the inhibition of gamma-aminobutyric acid (GABA) binding to its receptors. nih.gov

A key outcome of toxicological studies in zebrafish has been the identification of specific chemical moieties, or functional groups, within the cefazolin structure and its impurities that are responsible for their toxic effects. nih.govfrontiersin.org

MMTD (2-mercapto-5-methyl-1,3,4-thiadiazole): The MMTD structure, which is impurity F, has been identified as the primary toxic functional group responsible for causing embryonic deformities in zebrafish. nih.govfrontiersin.org

7-ACA (7-aminocephalosporanic acid): The 7-ACA structure, which is impurity G, is primarily associated with adverse effects on motor nerve function. nih.govfrontiersin.org

Combined Effects: Both the MMTD and 7-ACA structures contribute to the cardiotoxic effects of cefazolin. nih.govfrontiersin.org

These findings highlight the importance of controlling the levels of specific impurities, such as F and G, in cefazolin sodium preparations. nih.govfrontiersin.orgresearchgate.net

In Vivo Compound Absorbance in Model Organisms (e.g., Zebrafish)

To accurately interpret toxicity data, it is essential to consider the absorption of the compound by the model organism. nih.govplos.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and reliable method for quantifying the in vivo concentration of drugs and their impurities in zebrafish. nih.govplos.org